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molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No. B174367
M. Wt: 137.14 g/mol
InChI Key: AZFYLSFUALTNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799814B2

Procedure details

A mixture of 2-(1H-imidazol-4-yl)ethanamine (26.8 g; 240.9 mmol; 1 eq) and CDI (39.1 g; 240.9 mmol; 1 eq) in DMF (402 ml) is stirred at 50° C. for two days. Solvents are concentrated to 100 ml and acetonitrile (200 ml) is added. The resulting precipitate is filtered, washed with acetonitrile (2×50 ml) and dried under vacuum, affording the title compound that is used in the next step without further purification (28.18 g; 85%).
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
402 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=C(CCN)N=C1.[CH:9]1[N:13]=[CH:12][N:11]([C:14]([N:16]2C=N[CH:18]=[CH:17]2)=[O:15])[CH:10]=1>CN(C=O)C>[CH:9]1[N:13]=[CH:12][N:11]2[C:10]=1[CH2:18][CH2:17][NH:16][C:14]2=[O:15]

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
N1C=NC(=C1)CCN
Name
Quantity
39.1 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
402 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Solvents are concentrated to 100 ml and acetonitrile (200 ml)
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with acetonitrile (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C=1N=CN2C(NCCC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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